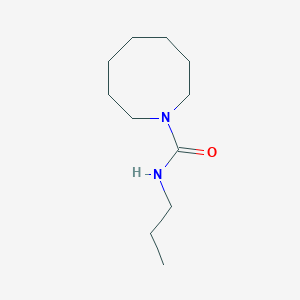
1-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)methanamine, also known as para-chloroamphetamine (PCA), is a synthetic compound that belongs to the amphetamine class of drugs. PCA has been extensively studied for its potential use in scientific research due to its unique pharmacological properties. In
科学研究应用
PCA has been used in a variety of scientific research applications, including studies on the neurochemical and behavioral effects of amphetamines, as well as investigations into the role of serotonin in the brain. PCA has also been used as a tool for studying the mechanisms of action of other psychoactive drugs, such as MDMA.
作用机制
PCA acts as a substrate for the serotonin transporter, leading to the release of serotonin and inhibition of its reuptake. This results in an increase in extracellular serotonin levels, which can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
PCA has been shown to have a range of biochemical and physiological effects, including increases in heart rate, blood pressure, and body temperature. PCA also activates the release of dopamine and norepinephrine, leading to increased arousal and alertness.
实验室实验的优点和局限性
PCA has several advantages for use in lab experiments, including its relatively simple synthesis method and well-characterized pharmacological properties. However, its potential for abuse and lack of specificity for serotonin transporters may limit its usefulness in certain applications.
未来方向
There are several potential future directions for research on PCA, including investigations into its potential as a treatment for depression and other psychiatric disorders, as well as studies on its effects on the immune system and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of PCA and its potential interactions with other psychoactive drugs.
合成方法
PCA is typically synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-2-nitropropene. The nitropropene is then reduced to 4-chloroamphetamine, which is subsequently reacted with indole-4-carboxaldehyde to form PCA.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c17-14-6-4-12(5-7-14)10-18-11-13-2-1-3-16-15(13)8-9-19-16/h1-9,18-19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHWOCQBKMWDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B7460731.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)


![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)


![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)

